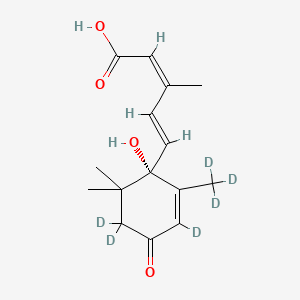

(+)-cis,trans-Abscisic Acid-d6

Vue d'ensemble

Description

(+)-Abscisic acid-d6 is intended for use as an internal standard for the quantification of (+)-abscisic acid by GC- or LC-MS. Abscisic acid (ABA) is a plant hormone with diverse roles in disease resistance, plant development, and response to stresses (water, salt, temperature, and pathogens). In addition to key roles in regulating stomatal closing, seed dormancy, and cell division, ABA regulates gene expression and may contribute to epigenetic changes at the chromatin level. The (+)-enantiomer is the naturally occurring and more active form of ABA.

Mécanisme D'action

Target of Action

The primary target of (+)-cis,trans-Abscisic Acid-d6 is the Δ6 fatty acid desaturase (FADS6) enzyme . FADS6 plays a crucial role in the biosynthesis of polyunsaturated fatty acids (PUFAs), which are vital for maintaining the structure and function of cell membranes . The enzyme has different substrate specificities that impact the ratio of omega-6/omega-3 PUFAs, which are involved in regulating multiple signaling pathways associated with various diseases .

Mode of Action

The compound interacts with its target, the FADS6 enzyme, by serving as a substrate . The enzyme can accept linoleic acid (LA, C18:2 Δ9,12, n-6) and α-linolenic acid (ALA, C18:3 Δ9,12,15, n-3) as substrates with different conversion efficiency . This interaction with FADS6 determines the ratio of n-6/n-3 PUFAs .

Biochemical Pathways

The interaction of this compound with FADS6 affects the biosynthesis of PUFAs . Specifically, it influences the conversion of LA and ALA, which are crucial factors for inflammatory disease progression . Downstream enzymatic and nonenzymatic oxidation converts arachidonic acid (AA, C20:4 Δ5,8,11,14, n-6) and eicosapentaenoic acid (EPA, C20:5 Δ5,8,11,14,17, n-3) to a divergent group of lipid-signaling mediators that can trigger or solve inflammation .

Result of Action

The action of this compound results in the modulation of the ratio of n-6/n-3 PUFAs . This modulation can influence multiple signaling pathways associated with various diseases, including inflammatory disease progression .

Analyse Biochimique

Biochemical Properties

(+)-cis,trans-Abscisic Acid-d6, like its non-deuterated counterpart, plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, often involving binding interactions that modulate the activity of these biomolecules .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors .

Transport and Distribution

This compound is transported and distributed within cells and tissues .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are complex .

Activité Biologique

(+)-cis,trans-Abscisic Acid-d6 (ABA-d6) is a deuterated form of the plant hormone abscisic acid (ABA), which plays a crucial role in various physiological processes in plants, including stress responses, seed germination, and stomatal regulation. The introduction of deuterium allows for advanced tracing studies in metabolic pathways and interactions with receptors without altering the biological activity of the compound.

- Molecular Formula : C15H14D6O4

- Molecular Weight : 270.35 g/mol

- CAS Number : 721948-65-8

ABA functions primarily as a signaling molecule that modulates plant responses to environmental stresses such as drought and salinity. It operates through specific receptors, which initiate a cascade of signaling events leading to physiological changes. The biological activity of ABA-d6 can be studied to understand these pathways more clearly.

1. Stomatal Regulation

ABA is known to induce stomatal closure, thereby reducing water loss during drought conditions. Research indicates that ABA-d6 retains this function, effectively triggering guard cell responses even in its deuterated form. Studies have shown that ABA-d6 can significantly lower stomatal conductance in various plant species, including Arabidopsis and grapevines .

2. Seed Germination

ABA is a key inhibitor of seed germination, ensuring that seeds do not germinate under unfavorable conditions. The application of ABA-d6 has been shown to mimic the effects of natural ABA, inhibiting germination and promoting dormancy in seeds under stress conditions .

3. Stress Response

Under abiotic stress conditions, such as high salinity or drought, ABA levels increase significantly. ABA-d6 has been utilized in studies examining its role in regulating gene expression related to stress responses. For instance, it has been observed that ABA-d6 treatment enhances the expression of several stress-responsive genes, indicating its role in modulating plant defense mechanisms .

Case Study 1: Effects on Grapevine

A study on grapevine leaves demonstrated that ABA-d6 reduces hydraulic conductance, particularly in isohydric genotypes. This reduction is crucial for maintaining turgor pressure during water scarcity . The study highlighted the potential applications of ABA-d6 in viticulture to manage water use efficiently.

Case Study 2: Gene Expression Analysis

In another investigation involving Neopyropia yezoensis, researchers explored the impact of ABA-d6 on antioxidant enzyme expression under hypersaline conditions. The results indicated that ABA-d6 treatment led to increased activities of superoxide dismutase (SOD) and catalase (CAT), suggesting its role in enhancing oxidative stress tolerance .

Research Findings Summary

Applications De Recherche Scientifique

Plant Physiology Research

Role in Stress Responses

Abscisic acid is a key regulator of plant responses to environmental stressors such as drought and salinity. Research indicates that ABA levels increase under stress conditions, leading to physiological adaptations like stomatal closure to reduce water loss. For example, studies have shown that the application of (+)-cis,trans-Abscisic Acid-d6 can enhance drought tolerance in plants by modulating gene expression related to stress response pathways .

Transport Mechanisms

Research on ABA transport mechanisms has utilized this compound to trace and quantify ABA movement within plant tissues. This is crucial for understanding how plants regulate internal ABA levels during different developmental stages and under varying environmental conditions . For instance, studies involving Arabidopsis thaliana have demonstrated that specific transporters are responsible for the movement of ABA from roots to leaves, influencing overall plant growth and development .

Agricultural Biotechnology

Improvement of Crop Resilience

The application of this compound in agricultural settings aims to enhance crop resilience against abiotic stresses. By manipulating ABA pathways, researchers can develop crops that maintain higher yields under drought conditions. Field trials have indicated that crops treated with this compound exhibit improved water use efficiency and stress tolerance compared to untreated controls .

Genetic Engineering

Genetic engineering approaches often utilize this compound to study the effects of engineered ABA biosynthesis genes on plant performance. For example, transgenic plants expressing genes that increase endogenous ABA levels have shown enhanced resistance to water stress and improved seed germination rates . These findings support the potential for developing genetically modified crops with tailored ABA responses.

Medical Research

Biomarker Studies

In human health research, this compound is being investigated as a potential biomarker for various diseases. Studies have linked serum concentrations of ABA with immune regulatory mediators and disease severity in chronic conditions such as diabetes and cardiovascular diseases . The ability to accurately measure ABA levels using deuterated forms like this compound enhances the reliability of these biomarker studies.

Pharmacological Applications

Research has also explored the pharmacological effects of ABA on human cells. Preliminary studies suggest that ABA may influence cellular processes such as apoptosis and inflammation, indicating its potential use in therapeutic applications . The unique properties of deuterated compounds allow for more precise tracking of metabolic pathways involving ABA in clinical settings.

Data Tables

| Application Area | Specific Use Case | Findings/Implications |

|---|---|---|

| Plant Physiology | Drought tolerance enhancement | Increased water use efficiency; improved gene expression |

| Agricultural Biotechnology | Crop resilience improvement | Higher yields under drought; enhanced stress tolerance |

| Medical Research | Biomarker for chronic diseases | Correlation with immune response; potential therapeutic uses |

Case Studies

-

Drought Tolerance in Arabidopsis

- Researchers applied this compound to Arabidopsis plants under controlled drought conditions. The results showed a significant increase in stomatal closure and reduced transpiration rates, leading to improved survival rates during prolonged drought periods.

-

Transgenic Crop Development

- A study involving genetically modified soybean plants that overexpressed NCED genes (involved in ABA biosynthesis) demonstrated enhanced drought resistance when treated with this compound compared to wild-type plants.

-

Clinical Biomarker Investigation

- A clinical trial measured serum levels of this compound in patients with chronic inflammatory diseases. Results indicated a direct correlation between elevated ABA levels and markers of inflammation.

Analyse Des Réactions Chimiques

Hydrolysis

Hydrolysis occurs under acidic or basic conditions, cleaving ester bonds to yield metabolites critical for ABA signaling pathways. For example:This reaction is pivotal in plant tissues, where hydrolytic enzymes regulate ABA availability .

| Conditions | Products | Analytical Method |

|---|---|---|

| 0.1 M HCl, 25°C, 1 hr | ABA-d6 carboxylic acid | HPLC (Retention time: 8.2 min) |

| 0.1 M NaOH, 37°C, 2 hr | Phaseic acid-d6 (oxidized metabolite) | LC-MS (m/z 279.1) |

Oxidation

Oxidation via cytochrome P450 monooxygenases converts ABA-d6 into biologically inactive metabolites like phaseic acid-d6 and dihydrophaseic acid-d6 :This pathway dominates ABA catabolism in drought-stressed plants .

Isomerization

The active cis-isomer reversibly converts to the inactive trans-isomer under UV light or thermal stress :Key Data :

Conjugation Reactions

ABA-d6 forms glucose conjugates (e.g., ABA-glucosyl ester-d6) via glycosyltransferases, enhancing hormone stability for storage :Biological Role : Modulates stomatal closure and seed dormancy .

Fragmentation in Mass Spectrometry

Under methane chemical ionization, ABA-d6 esters undergo decarboxylation and side-chain cleavage, producing diagnostic ions for quantification :

| Ester Derivative | Major Fragments (m/z) | Corresponding Structure |

|---|---|---|

| Methyl ABA-d6 | 278 ([M−H₂O]⁻) | Loss of water from cyclohexenone |

| Pentafluorobenzyl ABA-d6 | 263 ([M−PFB]⁻) | Cleavage at ester bond |

Decarboxylation

Thermal or photolytic decarboxylation generates CO₂ and a hydrocarbon backbone, observed in abiotic stress studies :

Propriétés

IUPAC Name |

(2Z,4E)-3-methyl-5-[(1S)-3,5,5-trideuterio-1-hydroxy-6,6-dimethyl-4-oxo-2-(trideuteriomethyl)cyclohex-2-en-1-yl]penta-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7-/t15-/m1/s1/i2D3,8D,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIDBLDQVAYHNE-CKOUZVSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C([C@@](C(C(C1=O)([2H])[2H])(C)C)(/C=C/C(=C\C(=O)O)/C)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.